molecular formula C17H17ClFN7O B2668069 1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1169963-78-3

1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2668069
CAS RN: 1169963-78-3
M. Wt: 389.82
InChI Key: XGCFBMFISPWTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C17H17ClFN7O and its molecular weight is 389.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation Research focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety, aiming to explore their potential as antibacterial agents. These efforts led to the discovery of compounds with notable antibacterial activities. This exploration includes the synthesis of various derivatives through the reaction of precursors with urea, thiourea, and other reagents, showcasing the chemical versatility and potential application of such compounds in developing new antibacterial treatments (Azab, Youssef, & El‐Bordany, 2013).

Drug Discovery against Psoriasis A detailed investigation into the development of new potent FLT3 inhibitors led to the identification of a compound that demonstrated significant antipsoriatic effects in a psoriatic animal model. This discovery highlights the therapeutic potential of certain heterocyclic compounds in the treatment of psoriasis, a chronic T-cell-mediated autoimmune disease, and underscores the importance of structural optimization in drug discovery (Li et al., 2016).

Antioxidant Activity Evaluation The study aimed at the synthesis and evaluation of antioxidant activities of specific derivatives, involving the reaction of urea with other compounds to create new chemical entities. These compounds were then screened for their antioxidant properties, contributing to the ongoing search for novel antioxidants with potential health benefits (George, Sabitha, Kumar, & Ravi, 2010).

Antimicrobial and Analgesic Activities Research into new pyrimidines and pyrazoles derivatives aimed at evaluating their biological activities, including antimicrobial and analgesic properties. The synthesis involved reactions with urea among other processes, leading to the development of compounds with potential as new therapeutic agents (Tirlapur & Noubade, 2010).

Antitumor and Cytotoxic Agents Development The synthesis of heterocycles from specific precursors and their subsequent evaluation as antimicrobial agents revealed that some derivatives possess potent activity. This research contributes to the identification of new chemical structures with potential use in cancer treatment, highlighting the critical role of chemical synthesis in the development of anticancer drugs (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN7O/c1-11-23-15(10-16(24-11)26-8-2-5-22-26)20-6-7-21-17(27)25-12-3-4-14(19)13(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,20,23,24)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFBMFISPWTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.